molecular formula C13H21NO5 B13680536 Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate

Cat. No.: B13680536
M. Wt: 271.31 g/mol
InChI Key: BUWIARJERIXJTL-UHFFFAOYSA-N
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Description

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate (CAS 2708278-44-6) is a high-purity chemical building block of significant interest in synthetic and medicinal chemistry. This compound, with a molecular formula of C13H21NO5 and a molecular weight of 271.31 g/mol, is a versatile intermediate for constructing complex molecules . Its structure incorporates multiple functional handles: a Boc-protected amine (Boc-amino) which provides a robust yet selectively removable protecting group for the amine functionality, an ethyl ester that can be hydrolyzed or transesterified, and a reactive 3-oxo (ketone) group on the cyclopentane ring . This combination makes it a valuable scaffold for the synthesis of diverse bioactive compounds and is particularly useful in the development of pharmaceutical agents . The ketone moiety is a key site for nucleophilic additions or condensation reactions, enabling further ring elaborations, while the protected amine ensures compatibility with a wide range of synthetic transformations. Supplied with a typical purity of 97% and a shelf life of 1095 days, this product is delivered with guaranteed quality and consistency . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Not for human consumption.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C13H21NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,14,17)

InChI Key

BUWIARJERIXJTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is generally prepared by:

  • Starting from a cyclopentanone or cyclopentanecarboxylic acid derivative.
  • Introducing an amino group at the 1-position of the cyclopentane ring.
  • Protecting the amino group with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
  • Esterifying the carboxylic acid to an ethyl ester.
  • Oxidizing or functionalizing the 3-position to introduce the keto group.

The Boc protection is crucial as it stabilizes the amino group during subsequent synthetic steps and allows selective deprotection under acidic conditions.

Typical Preparation Procedure

A representative preparation involves the following steps:

Step Reagents/Conditions Description
1. Amination Introduction of amino group on cyclopentanone or derivative Reaction of cyclopentanone with an amine source (e.g., ammonium salts or protected amines)
2. Boc Protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane) Amino group is protected as Boc-carbamate
3. Esterification Ethanol, acid catalyst (e.g., sulfuric acid or DCC coupling) Carboxylic acid converted to ethyl ester
4. Oxidation Mild oxidants (e.g., PCC, Dess–Martin periodinane) Introduction of keto group at 3-position

This sequence ensures selective functionalization with high purity and yield.

Literature-Reported Synthetic Example

While direct literature on this exact compound is limited, related synthetic routes for Boc-protected amino keto cyclopentanecarboxylates have been described in recent research and patents.

For example, a patent (US10836708B2) describes processes involving Boc-protected amino cyclopentane derivatives, emphasizing the use of potassium carbonate as a base and organic solvents under controlled temperatures to achieve selective functionalization.

Another source outlines the Boc protection of amino groups in cyclopentane derivatives using di-tert-butyl dicarbonate in methanol or dichloromethane, followed by purification through silica gel chromatography.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 0°C to room temperature Boc protection often performed at low temperature to avoid side reactions
Solvent Dichloromethane, methanol Choice affects reaction rate and purity
Base Triethylamine, potassium carbonate Neutralizes acid byproducts
Reaction Time 2–24 hours Dependent on scale and reagent quality
Purification Silica gel chromatography, recrystallization Ensures removal of unreacted starting materials and byproducts

Analytical Data Supporting Preparation

The purity and identity of ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate are confirmed by:

Summary Table of Key Specifications

Property Value Source
Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
Purity ≥97%
CAS Number 2708278-44-6
Boc Protection Reagent Di-tert-butyl dicarbonate Common in literature
Typical Solvent Dichloromethane, methanol
Base Triethylamine, potassium carbonate
Reaction Temperature 0°C to RT

Research Discoveries and Notes

  • The Boc group is stable under neutral and basic conditions but can be selectively removed under acidic conditions, enabling further synthetic manipulation.
  • The keto group at the 3-position can be introduced via oxidation of the corresponding alcohol or direct functionalization of cyclopentanone derivatives.
  • The ethyl ester facilitates solubility and reactivity in organic solvents, making the compound a versatile intermediate.
  • Recent asymmetric synthesis methods involving Boc-protected amino cyclopentane derivatives have been reported, highlighting the compound’s utility in chiral synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and Boc-protected amine groups undergo selective hydrolysis under controlled conditions:

Reaction TypeConditionsProductYield/NotesSource
Ester hydrolysisAqueous HCl (1M), CH₂Cl₂, rt1-(Boc-amino)-3-oxo-cyclopentanecarboxylic acidQuantitative (by NMR)
Boc deprotectionTrifluoroacetic acid (TFA), CH₂Cl₂Ethyl 1-amino-3-oxo-cyclopentanecarboxylate95% yield, retains ketone
  • Mechanism : Acid-catalyzed ester hydrolysis proceeds via nucleophilic acyl substitution, while Boc deprotection involves carbamate cleavage by strong acids like TFA .

Reduction of the Ketone Group

The 3-oxo group is susceptible to reduction, yielding hydroxyl or methylene derivatives:

Reducing AgentConditionsProductStereochemical OutcomeSource
NaBH₄MeOH, 0°C → rtEthyl 1-(Boc-amino)-3-hydroxycyclopentane-carboxylateDiastereomeric mixture (dr 1:1)
H₂/Pd-CEtOH, 50 psi, 24hEthyl 1-(Boc-amino)-cyclopentanecarboxylateFull conversion (GC-MS)
  • Selectivity : NaBH₄ selectively reduces the ketone without affecting the ester or Boc group .

Nucleophilic Additions

The β-keto ester participates in enantioselective organocatalytic reactions:

Asymmetric Nitro-Mannich Reaction

  • Conditions : Takemoto’s catalyst (20 mol%), CH₃NO₂, toluene, −40°C → rt .

  • Product : 3-(Nitromethyl)isoindolinone derivatives.

  • Outcome : Up to 98% ee, 88% yield (Table 1, ).

α-Disulfuration

  • Conditions : Dithiophthalimide, DMAP, CH₂Cl₂, rt .

  • Product : α-Thio-β-keto ester derivatives.

  • Yield : 90% (general procedure II, ).

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

Reaction TypeConditionsProductKey DataSource
LactamizationEDCI/HOBt, DIPEA, CH₂Cl₂Boc-protected isoindolinone85% yield, colorless oil
Cascade aza-HenryK₂CO₃, nitromethane, −40°C → rt3-Substituted isoindolinones92% ee, 88% yield
  • Mechanism : Base-induced cyclization forms a six-membered transition state, facilitated by hydrogen bonding with the organocatalyst .

Functional Group Interconversion

The Boc group enables further derivatization:

ReactionConditionsProductApplicationSource
Boc → Cbz exchangeCbz-Cl, Et₃N, CH₂Cl₂Ethyl 1-(Cbz-amino)-3-oxo-cyclopentanecarboxylatePeptide coupling substrates
Nitro reductionZn/HCl, MeOH3-(Aminomethyl)isoindolinoneRetains 92% ee

Comparative Reactivity Table

Functional GroupReactionRate (Relative to Analogues)Notes
β-Keto esterNucleophilic addition5× faster than non-cyclic β-keto estersEnhanced electrophilicity due to ring strain
Boc-protected amineDeprotection2× slower than linear Boc-aminesSteric hindrance from cyclopentane

Key Research Findings

  • Enantioselective Applications : The compound’s β-keto ester motif is critical in asymmetric organocatalysis, achieving >95% ee in isoindolinone synthesis .

  • Stability : The Boc group remains intact under mild reduction (NaBH₄, 0°C) but cleaves efficiently with TFA .

  • Synthetic Utility : Serves as a bifunctional building block in drug discovery, notably for protease inhibitors and kinase modulators .

Scientific Research Applications

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate is a chemical compound with the molecular formula C13H21NO5C_{13}H_{21}NO_5 and a molecular weight of 271.31 g/mol. It is also identified by the CAS number 2708278-44-6. The compound is characterized by a tert-butoxycarbonyl group attached to an amino group, along with a cyclopentanecarboxylate moiety.

Scientific Research Applications

  • Medicinal Chemistry and Organic Synthesis The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features. These features make it valuable as a building block in the synthesis of more complex molecules, such as pharmaceuticals.
  • Interaction Studies Interaction studies are essential for understanding how this compound behaves in biological systems and when used as a reagent in organic synthesis. Key areas of interest include reactivity with biological targets and other chemical species. Such studies are essential for predicting the compound's behavior in pharmaceutical contexts.
  • Applications Potential applications of this compound include: pharmaceuticals, materials science, and chemical research.

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is exploited in multi-step organic synthesis to protect and deprotect amine functionalities as needed .

Comparison with Similar Compounds

Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate

Key Differences :

  • Backbone : Cyclopentene (unsaturated) vs. cyclopentane (saturated with 3-oxo).
  • Reactivity: The double bond in cyclopentene allows for Diels-Alder or hydrogenation reactions, while the 3-oxo group in the title compound enables keto-enol tautomerism or reductive amination .

Thiophene-Based Boc-Protected Esters (e.g., Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate)

Key Differences :

  • Core Structure : Thiophene ring vs. cyclopentane.
  • Electronic Properties : Thiophene’s aromaticity confers stability and π-π stacking capabilities, contrasting with the aliphatic, electron-deficient 3-oxo-cyclopentane.
  • Biological Relevance : Thiophene derivatives are prevalent in kinase inhibitors (e.g., anticancer agents), while the title compound is primarily a synthetic intermediate for β-turn peptides .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Physical State Applications
This compound C₁₃H₂₁NO₅ Boc-amino, 3-oxo, ethyl ester Crystalline solid Peptide synthesis, chiral intermediates
Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate C₁₃H₂₁NO₄ Boc-amino, cyclopentene, ethyl ester Oily liquid Asymmetric catalysis, polymer precursors
Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate C₁₉H₂₈N₂O₆S Boc-amino, thiophene, hydroxyl, ethyl ester Powder Kinase inhibitors, antiviral agents

Commercial and Industrial Relevance

  • Availability: this compound is less commercially prevalent than its cyclopentenecarboxylate counterpart, which has six listed suppliers .
  • Regulatory Status: Thiophene-based Boc-protected esters are subject to stricter customs tariffs due to their pharmacological relevance, as noted in Schedule 99 .

Biological Activity

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate (CAS Number: 2708278-44-6) is a synthetic compound with significant potential in pharmaceutical applications. Its molecular formula is C13H21NO5C_{13}H_{21}NO_{5}, and it has a molecular weight of 271.31 g/mol. The compound features a cyclopentanecarboxylic acid structure, which is modified by the introduction of a tert-butoxycarbonyl (Boc) amino group and an oxo functional group, enhancing its biological activity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating various cyclopentanecarboxylic acid derivatives found that certain modifications could enhance antibacterial efficacy against Gram-positive bacteria. This compound may exhibit similar properties due to its structural analogies.
  • Anti-inflammatory Properties : In vitro studies on related compounds have shown promising results in reducing pro-inflammatory cytokine levels, suggesting that this compound could potentially modulate immune responses.
  • Antitumor Potential : Preliminary research into structurally similar compounds has indicated possible antitumor activities, particularly through mechanisms involving apoptosis induction in cancer cells.

Comparative Data Table

Property This compound Related Compounds
Molecular FormulaC13H21NO5C_{13}H_{21}NO_{5}Varies
Molecular Weight271.31 g/molVaries
CAS Number2708278-44-6Varies
Antimicrobial ActivityPotential (under investigation)Confirmed in some
Anti-inflammatory ActivityPotential (under investigation)Confirmed in some
Antitumor ActivityPotential (under investigation)Confirmed in some

Safety and Handling

As with many chemical compounds, safety data sheets (SDS) should be consulted for this compound to understand its handling requirements and potential hazards. The compound is categorized under general laboratory safety protocols, which include using appropriate personal protective equipment (PPE) during handling.

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclization or protection strategies. A common approach involves introducing the tert-butoxycarbonyl (Boc) group to a cyclopentane precursor using Boc anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or triethylamine). For example, ethyl 3-oxocyclopentanecarboxylate derivatives can undergo Boc protection at the amino group, followed by purification via column chromatography. Ring-closing reactions or Michael additions may also be employed to construct the cyclopentane scaffold .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : The tert-butyl group of the Boc moiety appears as a singlet at δ ~1.4 ppm. The ester ethyl group shows a quartet at δ ~4.1–4.2 ppm (CH₂) and a triplet at δ ~1.2–1.3 ppm (CH₃). The ketone (3-oxo) group influences neighboring proton shifts, typically observed as deshielded signals in the δ 2.0–3.0 ppm range.
  • ¹³C NMR : The ester carbonyl resonates at δ ~170 ppm, while the Boc carbonyl appears at δ ~155 ppm. The ketone carbon is detected at δ ~210 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₂₁NO₅, expected m/z 272.1498) .

Q. What solvents and storage conditions are recommended for stabilizing this compound?

  • Methodological Answer : Store in anhydrous, inert environments (e.g., under argon) at 2–8°C to prevent hydrolysis of the ester or Boc group. Aprotic solvents like ethyl acetate, dichloromethane (DCM), or tetrahydrofuran (THF) are ideal for dissolution. Avoid prolonged exposure to acids, as the Boc group is acid-labile .

Advanced Research Questions

Q. How can competing reactions during Boc protection be minimized in synthetic workflows?

  • Methodological Answer :
  • Condition Optimization : Use mild bases (e.g., NaHCO₃) instead of strong bases to avoid ester saponification. Maintain a reaction temperature of 0–25°C.
  • Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to enhance Boc-anhydride reactivity.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or LC-MS to detect side products like deprotected amines or ester hydrolysis byproducts .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. For example, HMBC can confirm the ketone’s connectivity to the cyclopentane ring.
  • X-ray Crystallography : Single-crystal X-ray analysis provides unambiguous confirmation of stereochemistry and bond angles, critical for resolving ambiguous NOE effects in NMR .

Q. How does the 3-oxo group influence reactivity in downstream transformations?

  • Methodological Answer : The ketone enables diverse functionalization:
  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding Ethyl 1-(tert-butoxycarbonylamino)-3-hydroxycyclopentanecarboxylate.
  • Nucleophilic Additions : Grignard reagents or enolates can form C-C bonds at the α-position.
  • Condensation Reactions : React with hydrazines or hydroxylamines to generate heterocycles (e.g., pyrazolines) .

Q. What challenges arise in analyzing stereochemistry of cyclopentane derivatives, and how are they addressed?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
  • Computational Modeling : Density Functional Theory (DFT) predicts optimized geometries and compares calculated NMR shifts with experimental data.
  • Dynamic NMR : Detects ring-flipping or conformational changes in the cyclopentane scaffold that may obscure stereochemical analysis .

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